Navigating the Isomeric Landscape of Chloro-Methyl-Nitrobenzoates: A Technical Guide
Navigating the Isomeric Landscape of Chloro-Methyl-Nitrobenzoates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of a substituted nitrobenzoate, with a primary focus on the readily characterized isomer, Methyl 4-chloro-3-methyl-5-nitrobenzoate. While the initial topic of interest was Methyl 3-chloro-4-methyl-5-nitrobenzoate, a thorough review of scientific literature and chemical databases indicates a lack of available data for this specific isomeric configuration. In contrast, substantial information exists for its isomer, which serves as a valuable and illustrative case study. This guide will delve into the chemical properties, synthesis pathways, and potential therapeutic applications of this class of compounds, offering field-proven insights for researchers in drug discovery and organic synthesis.
Isomeric Specificity and Compound Identification
In the realm of organic chemistry, the precise arrangement of substituents on an aromatic ring is critical to a molecule's physical, chemical, and biological properties. The compound of interest, Methyl 3-chloro-4-methyl-5-nitrobenzoate, is a specific isomer of a substituted benzene ring. However, extensive database searches reveal a significant lack of specific experimental data for this compound.
Conversely, the isomeric compound, Methyl 4-chloro-3-methyl-5-nitrobenzoate , is well-documented. Therefore, this guide will focus on this isomer as a representative of this class of molecules. It is crucial for researchers to exercise caution and precision in sourcing and identifying their compounds of interest, as isomeric variations can lead to vastly different outcomes in experimental settings.
Core Molecular Properties
The fundamental molecular characteristics of Methyl 4-chloro-3-methyl-5-nitrobenzoate are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈ClNO₄ | [1] |
| Molecular Weight | 229.62 g/mol | [1] |
| CAS Number | 1567015-18-2 | [1] |
| IUPAC Name | methyl 4-chloro-3-methyl-5-nitrobenzoate | |
| Synonym(s) | 4-Chloro-3-methyl-5-nitro-benzoic acid methyl ester | [1] |
Synthesis and Mechanistic Insights
The synthesis of Methyl 4-chloro-3-methyl-5-nitrobenzoate typically involves a two-step process: the nitration of a substituted benzoic acid followed by esterification. The choice of starting materials and reaction conditions is paramount to achieving high yield and purity.
Synthesis of the Precursor: 3-Chloro-4-methyl-5-nitrobenzoic Acid
The precursor acid is synthesized via the nitration of 3-chloro-4-methylbenzoic acid. The electron-donating methyl group and the electron-withdrawing chloro and carboxylic acid groups direct the regioselectivity of the nitration.
A general procedure for the nitration of a similar compound, 3-chloro-4-fluorobenzoic acid, involves the use of a mixture of nitric acid and sulfuric acid. This approach can be adapted for the synthesis of 3-chloro-4-methyl-5-nitrobenzoic acid.[2]
Experimental Protocol: Nitration of 3-Chloro-4-methylbenzoic Acid (Adapted)
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Reaction Setup: In a round-bottom flask, cool a solution of concentrated sulfuric acid.
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Addition of Starting Material: Slowly add 3-chloro-4-methylbenzoic acid to the cooled sulfuric acid with continuous stirring.
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Nitration: Gradually add a nitrating mixture (concentrated nitric acid in sulfuric acid) to the reaction flask, maintaining a low temperature.
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Reaction Progression: Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
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Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Esterification: From Carboxylic Acid to Methyl Ester
The final step is the conversion of the carboxylic acid to its corresponding methyl ester. A widely used and efficient method for this transformation is the Fischer esterification.[3][4] This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol.[3][4]
Experimental Protocol: Fischer Esterification of 3-Chloro-4-methyl-5-nitrobenzoic Acid
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Reaction Setup: Suspend 3-chloro-4-methyl-5-nitrobenzoic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
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Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
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Reflux: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
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Neutralization and Extraction: After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent (e.g., ethyl acetate).
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Isolation: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude product.
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Purification: If necessary, purify the crude Methyl 4-chloro-3-methyl-5-nitrobenzoate by recrystallization or column chromatography.
Synthetic Workflow Diagram
Caption: Synthetic pathway for Methyl 4-chloro-3-methyl-5-nitrobenzoate.
Applications in Drug Discovery and Development
Substituted nitrobenzoates are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[5] The presence of the electron-withdrawing nitro group can significantly influence the molecule's electronic properties and its interactions with biological targets.[5]
Antimicrobial and Antitubercular Potential
Research has shown that various nitrobenzoate derivatives exhibit promising antimicrobial properties.[5][6] Specifically, certain nitrobenzoate esters have demonstrated activity against Mycobacterium tuberculosis.[6][7] The mechanism of action is often linked to the nitro group, suggesting its crucial role in the compound's biological activity.[6] Studies on a library of nitrobenzoate esters revealed that compounds with aromatic nitro substitution were the most active.[6]
The broader class of nitroaromatic compounds has been investigated for activity against various pathogens, including Pseudomonas aeruginosa.[8] While specific data for Methyl 4-chloro-3-methyl-5-nitrobenzoate is not available, its structural motifs suggest it could be a candidate for inclusion in screening libraries for novel antimicrobial agents.
Building Block in Organic Synthesis
Beyond its potential bioactivity, Methyl 4-chloro-3-methyl-5-nitrobenzoate serves as a versatile intermediate in organic synthesis. The presence of multiple functional groups—the ester, the chloro substituent, and the nitro group—allows for a range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling Methyl 4-chloro-3-methyl-5-nitrobenzoate and its precursors.
| Hazard Statement | Precautionary Statement |
| May be harmful if swallowed. | Wash hands thoroughly after handling. |
| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
Storage: Store in a well-ventilated place. Keep container tightly closed.
Conclusion
While the initially requested compound, Methyl 3-chloro-4-methyl-5-nitrobenzoate, remains elusive in the current body of scientific literature, its isomer, Methyl 4-chloro-3-methyl-5-nitrobenzoate, provides a valuable platform for understanding this class of molecules. Its synthesis is achievable through established organic chemistry reactions, and its structural features suggest potential applications in medicinal chemistry, particularly in the development of new antimicrobial agents. This guide serves as a foundational resource for researchers, emphasizing the critical importance of isomeric purity and providing a framework for the synthesis and investigation of substituted nitrobenzoates.
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